

Application Notes and Protocols for In Vivo Studies with FG 7142

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Compound of Interest

Compound Name: FG 7142

Cat. No.: B1662930

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Dissolving FG 7142 in DMSO for In Vivo Administration

These application notes provide detailed protocols for the preparation and administration of **FG 7142**, a benzodiazepine receptor partial inverse agonist, for in vivo research applications. Proper solubilization and vehicle selection are critical for ensuring accurate dosing and obtaining reliable experimental results.

FG 7142 is known for its anxiogenic and proconvulsant effects, making it a valuable tool in neuroscience research to study anxiety, stress, and the GABAergic system.^{[1][2][3]} It acts by modulating the GABAA receptor, a key inhibitory channel in the central nervous system.^{[4][5]} Due to its hydrophobic nature, **FG 7142** is sparingly soluble in aqueous solutions and requires an organic solvent, such as dimethyl sulfoxide (DMSO), for initial dissolution before further dilution into a vehicle suitable for in vivo administration.^[1]

Data Presentation

The following tables summarize the key quantitative data for the solubilization and administration of **FG 7142**.

Table 1: Solubility of **FG 7142**

Solvent	Maximum Concentration	Notes
DMSO	~20-22.52 mg/mL[1]	Up to 100 mg/mL may be achievable with ultrasonication[4][6]
Dimethylformamide (DMF)	~20 mg/mL[1]	Achieved by first dissolving in DMSO
Ethanol	~1 mg/mL[1]	
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL[1]	
1 eq. HCl	16.89 mg/mL (75 mM)[6]	

Table 2: Recommended In Vivo Dosing and Administration

Animal Model	Route of Administration	Dosage Range	Vehicle Examples
Mouse	Intraperitoneal (i.p.)	10 - 40 mg/kg[7][8][9]	10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[4]
Rat	Intraperitoneal (i.p.)	5 - 25 mg/kg[5][10]	10% DMSO, 90% corn oil[4]
Zebrafish	Immersion	1.0 - 50 µM[11]	10% DMSO in habitat water[11]
Monkey	Intravenous (i.v.)	0.3 - 5.6 mg/kg[12]	Not specified

Experimental Protocols

Protocol 1: Preparation of FG 7142 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **FG 7142** in DMSO.

Materials:

- **FG 7142** (crystalline solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Inert gas (e.g., argon or nitrogen)
- Sterile microcentrifuge tubes or vials
- Calibrated pipette
- Vortex mixer
- (Optional) Sonicator

Procedure:

- **Weighing FG 7142:** In a sterile microcentrifuge tube or vial, carefully weigh the desired amount of **FG 7142** solid.
- **Adding DMSO:** Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
- **Purging with Inert Gas:** Briefly purge the headspace of the tube with an inert gas to displace oxygen, which can degrade the compound over time.[\[1\]](#)
- **Dissolution:** Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. For higher concentrations (e.g., up to 100 mg/mL), sonication may be required to facilitate dissolution.[\[4\]](#)
- **Storage:** Store the DMSO stock solution at -20°C or -80°C in a tightly sealed, light-protected container.[\[1\]](#)[\[4\]](#) While the solid form is stable for years at -20°C, it is recommended to use the stock solution within a reasonable timeframe.[\[1\]](#) General studies on compound stability in DMSO suggest that most compounds are stable, and avoiding moisture is crucial.[\[13\]](#)

Protocol 2: Preparation of FG 7142 Working Solution for In Vivo Administration

This protocol outlines the dilution of the DMSO stock solution into a vehicle suitable for intraperitoneal (i.p.) injection in rodents.

Materials:

- **FG 7142** stock solution in DMSO (from Protocol 1)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile conical tubes
- Calibrated pipettes

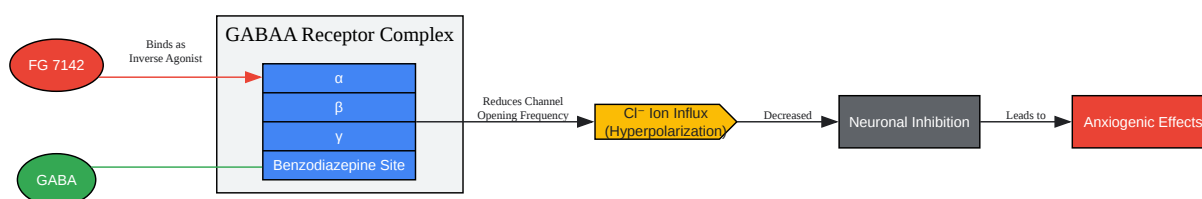
Procedure:

- **Calculate Volumes:** Determine the required volumes of each component based on the desired final concentration of **FG 7142** and the total volume needed for the experiment. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. [\[4\]](#)
- **Solvent Addition Sequence:** It is critical to add the solvents in the correct order to maintain solubility.[\[4\]](#) a. In a sterile conical tube, pipette the required volume of the **FG 7142** DMSO stock solution. b. Add the PEG300 and vortex to mix thoroughly. c. Add the Tween-80 and vortex again. d. Finally, add the saline in a dropwise manner while continuously vortexing to prevent precipitation.
- **Final Solution:** The result should be a clear, homogenous solution.[\[4\]](#) If any precipitation is observed, the solution should be discarded.

- Administration: Use the freshly prepared working solution for in vivo administration. It is not recommended to store aqueous solutions for more than one day.[1]

Visualizations

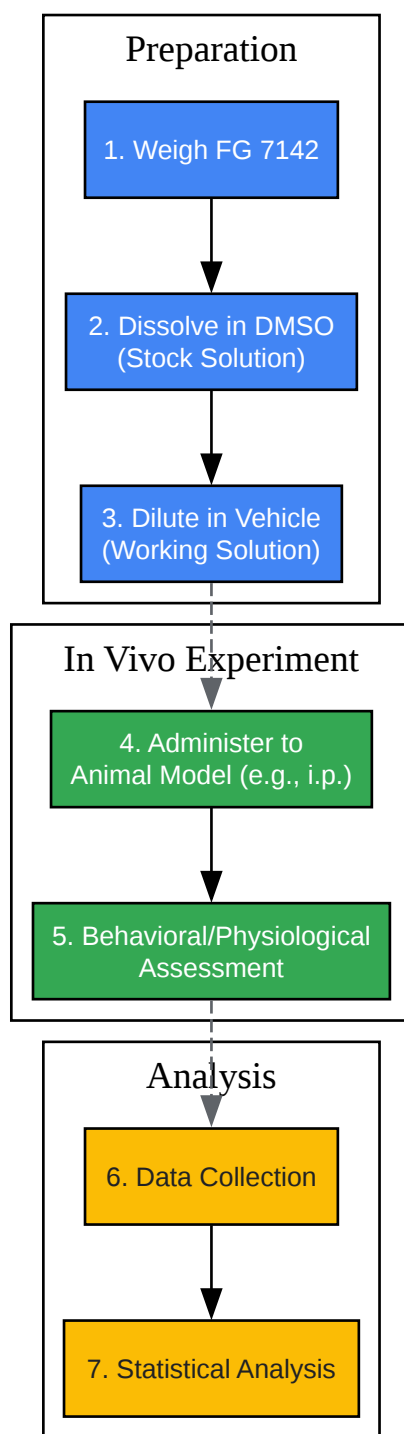
Signaling Pathway of FG 7142



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Caption: Mechanism of **FG 7142** as a GABAA receptor inverse agonist.

Experimental Workflow



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References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pharmacology of the beta-carboline FG-7,142, a partial inverse agonist at the benzodiazepine allosteric site of the GABA A receptor: neurochemical, neurophysiological, and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of the β -Carboline FG-7142, a Partial Inverse Agonist at the Benzodiazepine Allosteric Site of the GABA A Receptor: Neurochemical, Neurophysiological, and Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. Acute and chronic effects of the benzodiazepine receptor ligand FG 7142: proconvulsant properties and kindling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An anxiogenic drug, FG 7142, induced an increase in mRNA of Btg2 and Adamts1 in the hippocampus of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kindling to the benzodiazepine receptor inverse agonist, FG 7142: evidence for involvement of NMDA, but not non-NMDA, glutamatergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anxiogenic beta-carboline FG 7142 selectively increases dopamine release in rat prefrontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β -Carboline (FG-7142) modulates fear but not anxiety-like behaviour in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FG 7142 | CAS:78538-74-6 | Benzodiazepine inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies with FG 7142]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662930#how-to-dissolve-fg-7142-in-dms0-for-in-vivo-studies>]

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